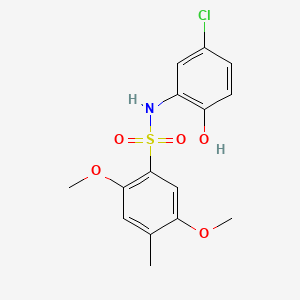

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as CHS-828, and it has been studied extensively for its potential therapeutic use in various diseases.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : A study focused on the synthesis of similar compounds like N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide using reactions with dimethyl-dichlorosilane or N, N-bis(dimethylamino)dimethylsilane, resulting in yields of 68-96% (Nikonov, Sterkhova, & Lazareva, 2021).

Theoretical and Computational Studies

- Quantum-Chemical Calculations : Theoretical calculations have been applied to similar N-substituted benzenesulfonamide compounds to define their optimized state, predict free energy, and identify molecular orbitals participating in spectrum formation (Peiming, Shahab, Yan, & Labanava, 2022).

Structural Analysis

- Crystallography and Molecular Dynamics : A study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, a compound with structural similarities, utilized single-crystal X-ray diffraction and molecular dynamics simulations to investigate its structure and interactions with proteins (Murthy et al., 2018).

Biochemical and Pharmacological Research

Anti-tumor Activity : Research on sulfonamide derivatives, including those with structural similarities to N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, has shown potential in antitumor applications. These compounds have been evaluated for their cell cycle inhibitory effects in human cancer cell lines (Owa et al., 2002).

Anti-HIV and Antifungal Properties : Novel sulfonamides, including those structurally similar to the compound , have been synthesized and tested for anti-HIV and antifungal activities (Zareef et al., 2007).

Molecular Interaction Studies

Molecular-Electronic Structure Analysis : Studies have also focused on the synthesis of N-substituted arylsulfonamides and their structural characterization using techniques like X-ray analysis and DFT calculations, which is relevant for understanding molecular interactions and properties (Nikonov, Sterkhova, Serykh, Kolyvanov, & Lazareva, 2019).

Herbicide Potential and Spectral Characteristics : Some derivatives of chlorohydroxybenzenesulfonyl, structurally related to N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, have been explored for their potential as herbicides. Their IR and NMR spectral characteristics were investigated to understand their properties better (Cremlyn & Cronje, 1979).

Mechanism of Action

Mode of Action

It’s known that the compound involves non-covalent interactions such as n–h···o/o–h···o/c–h···o hydrogen bonds . These interactions play a crucial role in the crystal packing of the compound .

Result of Action

The compound’s non-covalent interactions suggest that it might have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO5S/c1-9-6-14(22-3)15(8-13(9)21-2)23(19,20)17-11-7-10(16)4-5-12(11)18/h4-8,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRKOTVVQMMVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)

![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)

![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)

![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)